molecular formula C20H21N3O3S B2358913 3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole CAS No. 2034353-68-7

3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B2358913
CAS RN: 2034353-68-7
M. Wt: 383.47
InChI Key: CGLTZGSRXKKKHI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a phenyl group, a sulfonyl group, and an oxadiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The phenyl group is a six-membered aromatic ring, which is a common substituent in many organic compounds. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The sulfonyl group could be introduced through a sulfonation reaction . The oxadiazole ring could be formed through a cyclization reaction involving a carbonyl compound and a hydrazine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, sulfonyl, and oxadiazole rings. The spatial orientation of these groups could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, and the phenyl ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group could enhance the compound’s water solubility .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

The pyrrolidine ring, a core component of the compound, is a versatile scaffold in drug discovery . Its saturated nature and sp3 hybridization allow for a significant exploration of pharmacophore space. The presence of the oxadiazole and sulfonyl groups could add to the compound’s bioactivity, potentially making it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The compound could potentially interact with biological targets through the functional groups present in its structure .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its structure for enhanced activity or selectivity, and investigation of its mechanism of action .

properties

IUPAC Name

3-[1-(2-ethylphenyl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-15-8-6-7-11-18(15)27(24,25)23-13-12-17(14-23)19-21-20(26-22-19)16-9-4-3-5-10-16/h3-11,17H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLTZGSRXKKKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

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